molecular formula C13H11F3N2O3S B1531170 2,2,2-trifluoroethyl N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate CAS No. 1269151-65-6

2,2,2-trifluoroethyl N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate

Cat. No.: B1531170
CAS No.: 1269151-65-6
M. Wt: 332.3 g/mol
InChI Key: OKHDLLWCCSGXAX-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate is a useful research compound. Its molecular formula is C13H11F3N2O3S and its molecular weight is 332.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Directed Lithiation and Electrophilic Substitution

Research demonstrates the utility of carbamate compounds in directed lithiation and subsequent reactions with electrophiles. For instance, N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate undergo directed lithiation, enabling the synthesis of substituted products. This highlights their potential as intermediates in organic synthesis, allowing for the introduction of various functional groups through electrophilic substitution (Smith et al., 2013).

Keto-Enol Tautomerism and Vibrational Spectroscopy

Another study focused on the keto-enol tautomerism of a carbamate compound, employing theoretical and vibrational spectroscopic analyses. This research provides insight into the stability of tautomeric forms and the influence of hydrogen bonding on molecular structure. Such studies are essential for understanding the chemical behavior and potential applications of carbamate derivatives in material science and pharmaceutical development (Arı et al., 2016).

Synthesis of Quinazolinones

Carbamate derivatives also play a crucial role in the synthesis of quinazolinones, compounds with significant pharmacological activities. The research illustrates the transformation of carbamate-related intermediates into quinazolinones, demonstrating the versatility of carbamates in synthesizing heterocyclic compounds with potential therapeutic uses (Dean & Papadopoulos, 1982).

Photophysical and Electrochemical Properties

Furthermore, carbamate-based polymers exhibit interesting photophysical and electrochemical properties. A study on star-shaped single-polymer systems with carbazole units reveals their potential in organic electronics, such as in light-emitting diodes and solar cells, due to their ability to achieve saturated white emission and amplified spontaneous emission (Liu et al., 2016).

Ring Closure Reactions

The kinetics of ring closure reactions of substituted phenyl carbamates have been studied, showing the potential of carbamates in synthesizing cyclic compounds through intramolecular cyclization. This research contributes to the understanding of reaction mechanisms and the development of synthetic methodologies for cyclic compounds (Hanusek et al., 2006).

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3S/c1-20-9-4-2-8(3-5-9)10-6-22-11(17-10)18-12(19)21-7-13(14,15)16/h2-6H,7H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHDLLWCCSGXAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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